molecular formula C3H7ClO4S B085743 3-Chloro-2-hydroxypropane-1-sulfonic acid CAS No. 107-57-3

3-Chloro-2-hydroxypropane-1-sulfonic acid

Cat. No. B085743
CAS RN: 107-57-3
M. Wt: 174.6 g/mol
InChI Key: DDLBHIIDBLGOTE-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxy-1-propanesulfonic acid, also known as 3-chloro-2-hydroxypropanesulphonic acid, is an important organic chemical intermediate. It contains a hydroxyl group and a sulfonic acid group, making it a significant functional monomer in the polymer industry . It’s also widely used in the preparation of surfactants, starch modification, dyeing protectants, and drilling fluid loss reduction materials .


Molecular Structure Analysis

The molecular formula of 3-Chloro-2-hydroxypropane-1-sulfonic acid is ClCH2CH(OH)CH2SO3Na · xH2O . Its molecular weight is 196.59 (anhydrous basis) . The InChI key is ZPFGAXXLEFTBEU-UHFFFAOYSA-M .


Chemical Reactions Analysis

3-Chloro-2-hydroxypropane-1-sulfonic acid can react with amides to produce an amphoteric surfactant containing a sulfonic acid group . It can also react with starch under alkaline conditions to produce a starch derivative containing a sulfonic acid group .


Physical And Chemical Properties Analysis

3-Chloro-2-hydroxypropane-1-sulfonic acid has a melting point of 256 °C (dec.) (lit.) . It’s a novel anionic agent .

Safety And Hazards

3-Chloro-2-hydroxypropane-1-sulfonic acid is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

3-Chloro-2-hydroxypropane-1-sulfonic acid has been used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . It has also been used to prepare surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential . These applications suggest potential future directions in the field of material science and surface chemistry.

properties

IUPAC Name

3-chloro-2-hydroxypropane-1-sulfonic acid
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InChI

InChI=1S/C3H7ClO4S/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DDLBHIIDBLGOTE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H7ClO4S
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DSSTOX Substance ID

DTXSID3045061
Record name 3-Chloro-2-hydroxypropane-1-sulfonic acid
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Molecular Weight

174.60 g/mol
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Physical Description

White crystalline solid; [MSDSonline]
Record name Sodium 3-chloro-2-hydroxypropylsulfonate
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Product Name

3-Chloro-2-hydroxypropane-1-sulfonic acid

CAS RN

107-57-3, 126-83-0
Record name 3-Chloro-2-hydroxy-1-propanesulfonic acid
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Record name 3-Chloro-2-hydroxypropane-1-sulfonic acid
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Record name 1-Propanesulfonic acid, 3-chloro-2-hydroxy-
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Record name 3-chloro-2-hydroxypropanesulphonic acid
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Record name 3-CHLORO-2-HYDROXYPROPANE-1-SULFONIC ACID
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Record name SODIUM 3-CHLORO-2-HYDROXYPROPYLSULFONATE
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Synthesis routes and methods

Procedure details

The sodium 3-chloro-2-hydroxypropanesulfonate reactant is added to the mixture, and the etherification reaction is conducted at 40° C over a period of 4 hours. The reaction mixture is neutralized to a pH of 8.3 with acetic acid, then filtered, washed twice with 50% isopropanol and once with 100% isopropanol. The galactomannan ether product is recovered and air-dried.
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